

physicochemical characteristics of 2-benzylideneoctanal

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Compound of Interest

Compound Name: **2-Benzylideneoctanal**

Cat. No.: **B7782968**

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Benzylideneoctanal**

Introduction

2-Benzylideneoctanal, also known by synonyms such as alpha-Hexylcinnamaldehyde (HCA), is an aromatic aldehyde widely utilized as a fragrance ingredient in perfumes, cosmetics, and various personal care products.^{[1][2]} It imparts a characteristic floral, jasmine-like scent, particularly upon dilution.^{[1][3]} While it occurs naturally in the essential oil of chamomile, the vast majority of commercial **2-benzylideneoctanal** is produced synthetically.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical data for **2-benzylideneoctanal** are summarized in the tables below. This information is critical for its application, formulation, and safety assessment.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(Phenylmethylene)octanal[1] or (2E)-2-benzylideneoctanal[4]
CAS Number	101-86-0[1]
Chemical Formula	C ₁₅ H ₂₀ O[1]
Molecular Weight	216.32 g/mol [2][4]
SMILES	CCCCCCC(=CC1=CC=CC=C1)C=O[2]
InChI	InChI=1S/C15H20O/c1-2-3-4-5-6-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+[4]
EC Number	202-983-3[1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Pale yellow to yellow clear liquid or solid[1]
Odor	Jasmine-like, floral, sweet[1][2][3]
Melting Point	~ -11°C[1]; 4°C[4][5]
Boiling Point	270°C[1]; 305°C[3]; 308.1°C at 760 mmHg[3]; 309°C (est.)[2]
Density	0.954 g/cm³[3]; 0.950-0.961 g/mL[4]; 0.96 g/mL @ 20°C[5]
Flash Point	> 93°C[3]; 140.5°C[3]; 147.45°C (est.)[2]
Vapor Pressure	0.000697 mmHg @ 25°C[3]; 0.0002 hPa @ 20°C (est.)[2]
Refractive Index	1.529[3]; 1.547-1.553[4]
XLogP3-AA	4.8[1][2]
Topological Polar Surface Area	17.1 Å²[1]
Complexity	212[1]

Table 3: Solubility Data

Solvent	Solubility
Water	Nearly insoluble; 2.75 mg/L[1]; 0.05 g/L @ 25°C[2]
Oils	Soluble in most fixed oils and mineral oil[1][3]
Ethanol	Soluble (1 mL in 1 mL of 90% ethanol)[3]; 2328.39 g/L @ 25°C[2]
Propylene Glycol	Insoluble[1][3]
Glycerol	Insoluble[1][3]
Acetone	5738.21 g/L @ 25°C[2]
Toluene	1727.61 g/L @ 25°C[2]

Table 4: Safety and Toxicity

Parameter	Value
Acute Oral LD50 (Rats)	3.1 g/kg[3]
Acute Dermal LD50 (Rabbits)	> 3 g/kg[3]
Hazard Class	Potential allergen[1], Irritant[2]
GHS Hazard Statements	H411: Toxic to aquatic life with long lasting effects[6]

Experimental Protocols

Synthesis: Aldol Condensation of Benzaldehyde and Octanal

The primary industrial synthesis of **2-benzylideneoctanal** involves a base-catalyzed crossed aldol condensation between benzaldehyde and octanal.[1] A generalized laboratory protocol is detailed below.

Objective: To synthesize **2-benzylideneoctanal** via a crossed aldol condensation reaction.

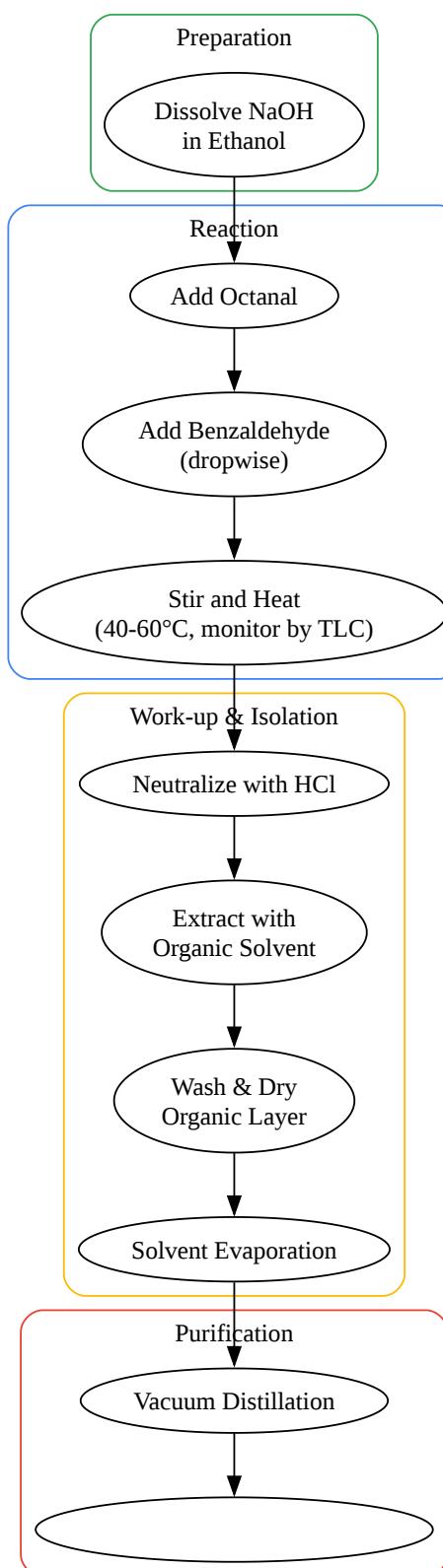
Materials:

- Benzaldehyde
- Octanal
- Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
- Solvent (e.g., Ethanol)
- Separatory Funnel
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
- Drying agent (e.g., Anhydrous Magnesium Sulfate)
- Rotary evaporator
- Purification system (e.g., Vacuum distillation or Column chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the base catalyst (e.g., 10 mol%) in a suitable solvent like ethanol.
- Aldehyde Addition: To the stirred basic solution, add octanal (1.0 equivalent). Subsequently, add benzaldehyde (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., room temperature) to minimize the self-condensation of octanal.
- Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to drive the condensation and subsequent dehydration to completion. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
- Isolation: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
- Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified, typically by vacuum distillation, to yield pure **2-benzylideneoctanal**.



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Caption: Experimental workflow for the synthesis of **2-benzylideneoctanal**.

Safety and Handling Protocol

Proper handling is essential to ensure safety in the laboratory.

Personal Protective Equipment (PPE):

- Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[1\]](#)[\[5\]](#)

Handling:

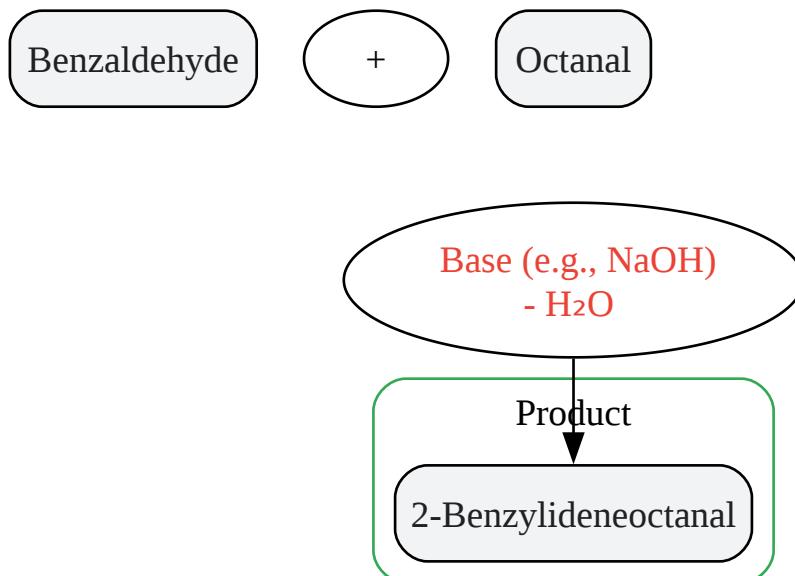
- Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[\[1\]](#)[\[6\]](#)
- Keep away from heat, sparks, open flames, and other sources of ignition.[\[1\]](#)[\[6\]](#)
- Avoid contact with skin and eyes.[\[6\]](#)
- Do not eat, drink, or smoke in the handling area.[\[1\]](#)[\[6\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)[\[5\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place away from direct sunlight.[\[1\]](#)
- Keep containers tightly sealed to prevent contamination and evaporation.[\[1\]](#)[\[7\]](#)
- Store away from strong oxidizing agents and acids.[\[1\]](#)

Visualizations Synthesis Pathway

The synthesis of **2-benzylideneoctanal** is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.

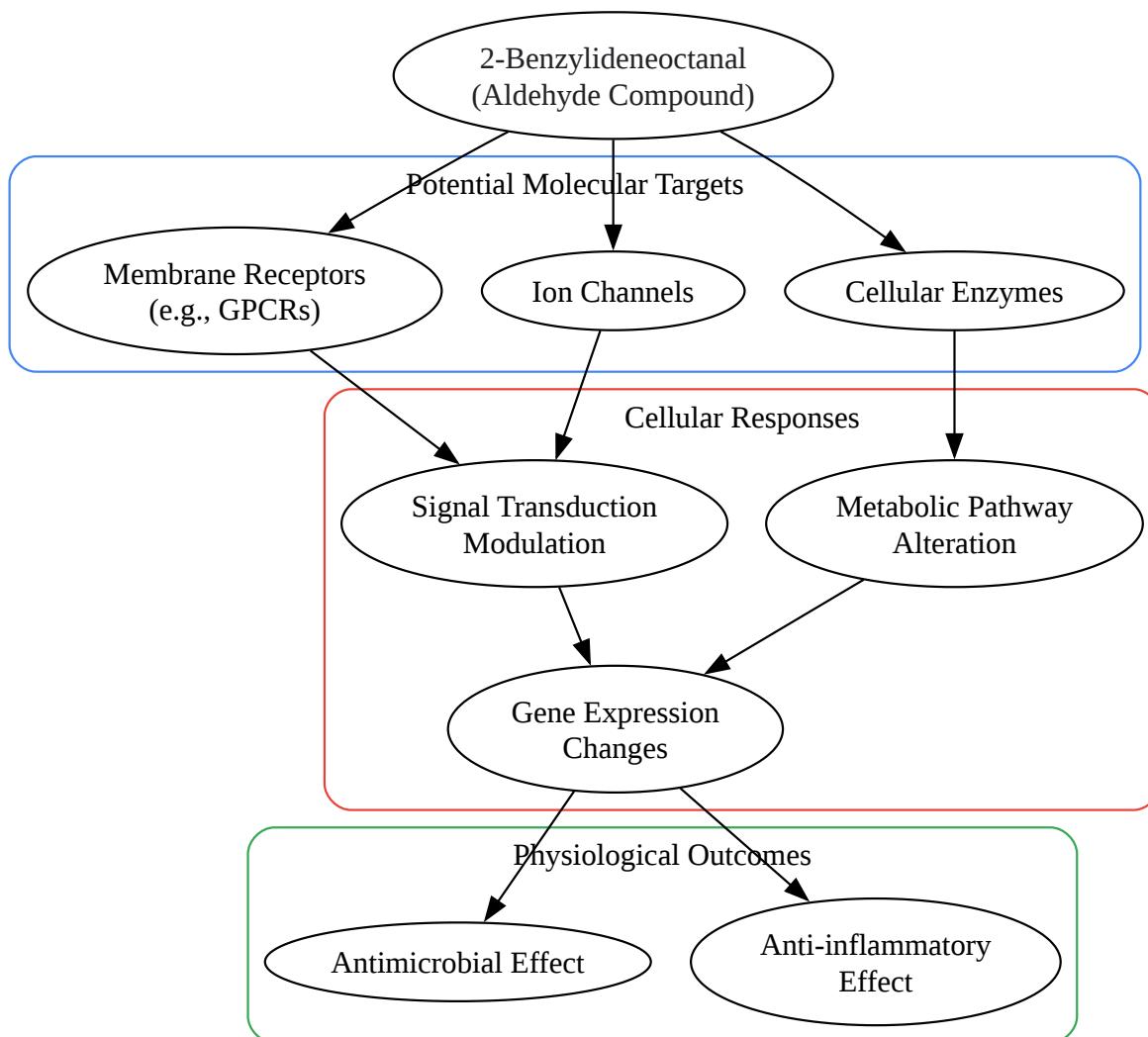


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Caption: Synthesis of **2-benzylideneoctanal** via Claisen-Schmidt condensation.

Potential Biological Interaction Pathways

While **2-benzylideneoctanal** is primarily used for its fragrance, natural aldehydes exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.^[8] These activities often stem from interactions with key cellular proteins. The following diagram illustrates a conceptual pathway for how an aldehyde compound might exert biological effects.



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Caption: Conceptual pathways for the biological activity of an aldehyde compound.

Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-benzylideneoctanal**.

- Infrared (IR) Spectroscopy: Data is available and compiled in databases such as the NIST WebBook.[9]
- Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns for structural elucidation.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectral data have been reported and are crucial for confirming the molecular structure.[11]

Stability and Reactivity

- Stability: **2-Benzylideneoctanal** is generally stable under normal storage conditions.[1] Commercial preparations often contain a stabilizer, such as 2,6-di-tert-butyl-4-methoxyphenol (BHT), to prevent oxidation.[1]
- Conditions to Avoid: Exposure to high temperatures, direct sunlight, open flames, and strong oxidizing agents should be avoided to prevent degradation.[1]
- Reactivity: The α,β -unsaturated aldehyde functionality makes it susceptible to nucleophilic addition reactions and oxidation. The hydrocarbon chain is relatively unreactive.[1]

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